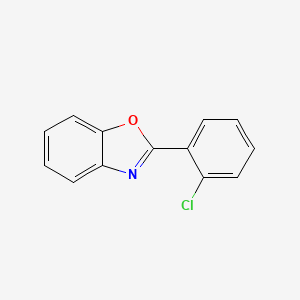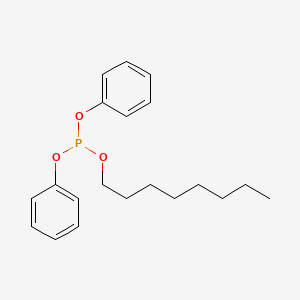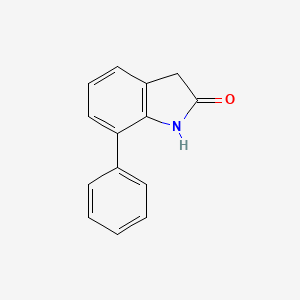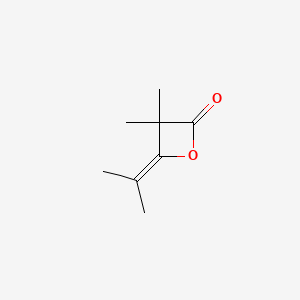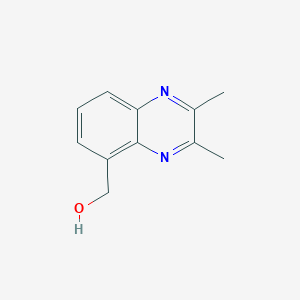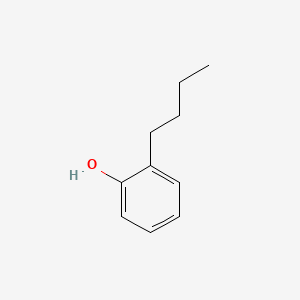
3-(Diphenylphosphino)phenol
説明
3-(Diphenylphosphino)phenol is a type of phenolic compound. Phenolic compounds are ubiquitous plant secondary metabolites that possess various biological activities . They are known to interact with proteins, altering their structure and properties . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant . Phosphonium phenolate zwitterions have been synthesized from 2,4-di-tert-butyl-6-(diphenylphosphino)phenol and five different oxirane derivatives .Molecular Structure Analysis
The phosphonium phenolate units exhibit an ylidic bonding situation as evidenced by spectroscopic and crystallographic analysis . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The reaction does not proceed at a detectable rate when the two reactants are combined in dichloromethane at room temperature .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . In general, the boiling point of phenols increases with an increase in the number of carbon atoms .科学的研究の応用
Synthesis and Coordination Chemistry
Complexes involving 3-(Diphenylphosphino)phenol have been synthesized and characterized, revealing their potential in coordination chemistry. For instance, complexes of titanium and zirconium were synthesized using 2-(diphenylphosphino)phenol, demonstrating significant bonding interactions and potential applications in organometallic chemistry (Miguel et al., 1995).
Ligand for Metal Complexes
3-(Diphenylphosphino)phenol has been used as a ligand for forming mono- and poly-nuclear complexes with metals such as manganese, cobalt, nickel, zinc, and cadmium. These complexes have implications in understanding metal ion interactions in environmental and biological contexts (Weiss et al., 1998).
Antioxidant Activity
The antioxidant activities of phenolic compounds, including those structurally similar to 3-(Diphenylphosphino)phenol, have been studied. The electron donation ability and bond dissociation enthalpies of functional groups in these compounds play a crucial role in their antioxidant properties, which could have applications in food science and medicine (Chen et al., 2020).
Biodegradation Studies
Research on the biodegradation of compounds like diphenyl ether and its derivatives, which are structurally related to 3-(Diphenylphosphino)phenol, provides insights into environmental remediation and the decomposition processes of organic pollutants (Schmidt et al., 1992).
Coordination Chemistry with Lanthanides
Studies on the coordination chemistry of phenol derivatives with lanthanide metals have been conducted, highlighting the potential of 3-(Diphenylphosphino)phenol derivatives in forming complexes with rare earth elements. Such research has implications for materials science and catalysis (Paine et al., 2001).
Wittig Reaction
The Wittig reaction, a fundamental chemical reaction in organic chemistry, has been conducted using ion-supported 4-(diphenylphosphino)benzyltrimethylammonium bromide, which is structurally similar to 3-(Diphenylphosphino)phenol. This research provides valuable insights into the development of new synthetic methodologies (Shimojuh et al., 2011).
Safety And Hazards
将来の方向性
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . Recent general reviews represent the current state of knowledge in the fields of the chemistry of phosphaangulenes . The direct lithiation of selected precursors through lithium/H exchange, (usually with n-, sec-or tert-butyllithium (sometimes in the presence of TMEDA or Bu t OK), more rarely with LDA or lithium 2,2,6,6-tetramethylpiperidide (TMPLi)), followed by treatment with chlorophosphines, gave new desirable tertiary phosphines .
特性
IUPAC Name |
3-diphenylphosphanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTESANOLNYODLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402889 | |
| Record name | Phenol, 3-(diphenylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphino)phenol | |
CAS RN |
32341-34-7 | |
| Record name | Phenol, 3-(diphenylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





